2-(4-(4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol
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Overview
Description
The compound is characterized by 1 H NMR, 13 C NMR, IR, and HRMS spectra . The International Chemical Identifier (InChI) is 1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 .
Synthesis Analysis
The synthesis of this compound involves a simple, rapid and effective synthesis of pyrazolopyrimidine triazole derivative from 1,3-dipolar cycloaddition reaction of alkyne with various aromatic and aliphatic azide using Cu (II) catalyst in the presence of Sodium ascorbate . The product is purified by crystallization from 96% ethanol .Molecular Structure Analysis
The molecular structure of the compound has been verified as part of the Chemical Structure Validation project .Chemical Reactions Analysis
The compound exhibits productive binding of the chlorobenzyl group within a lipophilic pocket formed by P-loop residues in PKB .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are characterized by 1 H NMR, 13 C NMR, IR, and HRMS spectra .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds related to the one mentioned have been synthesized and evaluated for their antimicrobial properties. For instance, new pyridine derivatives have been synthesized and tested for their effectiveness against bacteria and fungi, showing variable and modest activity. These compounds include modifications and derivatizations intended to enhance their antimicrobial efficacy (Patel, Agravat, & Shaikh, 2011).
Anticancer and Anti-5-lipoxygenase Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies aim to identify compounds with higher anticancer activity than reference drugs and with significant antimicrobial activity. The research indicates that certain synthesized compounds exhibit promising anticancer and antimicrobial potentials (Rahmouni et al., 2016).
Antitumor Activity
Research has also been conducted on the antitumor activity of piperazine-based tertiary amino alcohols and their dihydrochlorides. These studies explore the effects of synthesized compounds on tumor DNA methylation processes in vitro, contributing to the development of new antitumor agents (Hakobyan et al., 2020).
Charge Transfer Complexes
Studies on charge transfer complexes between heterocyclic amines and π-acceptors have been performed to understand the electronic interactions in these systems. Such research is pivotal for the development of materials with specific electronic properties, which can be useful in various scientific and technological applications (Al-Attas, Habeeb, & Al-Raimi, 2009).
Analgesic and Antiparkinsonian Activities
The potential analgesic and antiparkinsonian activities of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives synthesized from 2-chloro-6-ethoxy-4-acetylpyridine have been investigated. This research contributes to the search for new therapeutic agents in the treatment of pain and Parkinson's disease (Amr, Maigali, & Abdulla, 2008).
Mechanism of Action
Target of Action
Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential as kinase inhibitors . They could potentially target a variety of kinases, depending on the specific substitutions on the pyrazolo[3,4-d]pyrimidine core.
Mode of Action
As potential kinase inhibitors, these compounds could bind to the ATP-binding pocket of kinases, preventing the phosphorylation of substrates and thus inhibiting the kinase’s activity .
Biochemical Pathways
The inhibition of kinase activity could affect a variety of biochemical pathways, depending on the specific kinase being targeted. This could include pathways involved in cell growth, proliferation, and survival .
Pharmacokinetics
The pharmacokinetic properties of these compounds would depend on their specific chemical structure. Some factors that could influence their ADME (Absorption, Distribution, Metabolism, and Excretion) properties include their lipophilicity, molecular size, and the presence of functional groups that could be metabolized by the body .
Result of Action
The cellular effects of these compounds would depend on the specific kinase being inhibited. This could result in decreased cell proliferation, induced cell death, or other effects depending on the role of the kinase in cellular processes .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-[4-(3-chloroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN7O/c1-24-17-15(12-20-24)16(21-14-4-2-3-13(19)11-14)22-18(23-17)26-7-5-25(6-8-26)9-10-27/h2-4,11-12,27H,5-10H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIMPXWXDBWCOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)N4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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